

M35 TFA Chimeric Peptide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Galanin Receptor Ligand M35 TFA	
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This technical guide provides an in-depth overview of the M35 TFA chimeric peptide for researchers, scientists, and drug development professionals. M35 is a synthetic chimeric peptide that has garnered significant interest for its high-affinity binding to galanin receptors and its dual-functionality as both an antagonist and an agonist. This document outlines the peptide's composition, mechanism of action, relevant signaling pathways, and key experimental data and protocols.

Core Composition and Structure

The M35 peptide is a chimeric molecule constructed from two distinct peptide fragments: the N-terminal 1-13 amino acid sequence of galanin and the C-terminal 2-9 amino acid sequence of bradykinin, with an amidated C-terminus.[1][2][3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from its synthesis and purification process using trifluoroacetic acid.[5]

The primary amino acid sequence of the M35 peptide is as follows:

H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

This can be broken down into its constituent parts:



- Galanin (1-13): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-
- Bradykinin (2-9) amide: -Pro-Gly-Phe-Ser-Pro-Phe-Arg-NH2

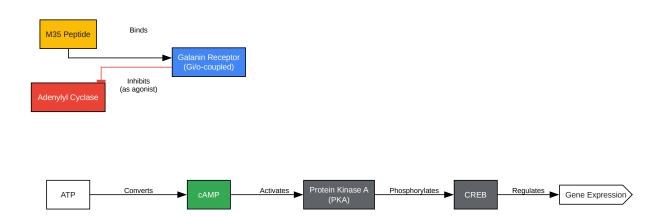
Mechanism of Action and Pharmacology

M35 functions as a high-affinity ligand for galanin receptors. Its pharmacological behavior is notably concentration-dependent. At low nanomolar concentrations, M35 acts as a galanin receptor antagonist, blocking the effects of endogenous galanin. However, at higher concentrations (typically above 10 nM), the peptide exhibits agonist properties, mimicking the action of galanin. This dual activity makes M35 a valuable tool for studying the galaninergic system, which is implicated in a variety of physiological processes and disease states, including Alzheimer's disease, pain, depression, and diabetes.

The binding of M35 to galanin receptors is sensitive to GTP and pertussis toxin, which strongly suggests that its signaling is mediated through G-protein coupled receptors (GPCRs), specifically those of the Gi/o family.

Signaling Pathways

The M35 peptide modulates intracellular signaling cascades primarily through its interaction with galanin receptors. As a ligand for these GPCRs, its effects are largely centered on the adenylyl cyclase and cyclic AMP (cAMP) pathway.





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M35 Peptide Signaling Pathway through Gi/o-Coupled Galanin Receptors.

Quantitative Data Summary

The following table summarizes the key quantitative findings from equilibrium binding studies of the M35 peptide.

Parameter	Value	Cell Line	Reference
Dissociation Constant (KD)	0.9 ± 0.1 nM	Rin m 5F (rat pancreatic β-cell)	
Maximum Binding Capacity (Bmax)	72 ± 3 fmol/mg protein	Rin m 5F (rat pancreatic β-cell)	
Agonist Activity Threshold	> 10 nM	Rin m 5F (rat pancreatic β-cell)	-

Experimental Protocols Radioligand Binding Assay Protocol

This protocol outlines a typical equilibrium binding study to determine the affinity of M35 for galanin receptors.

- Cell Culture and Membrane Preparation:
 - Culture Rin m 5F cells to confluency.
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.



· Binding Assay:

- Prepare [125I]-labeled M35 as the radioligand.
- In a series of tubes, add a constant amount of cell membrane preparation (e.g., 50-100 μg of protein).
- Add increasing concentrations of unlabeled M35 (for competition binding) or a fixed concentration of [125I]M35.
- $\circ~$ For non-specific binding determination, add a high concentration of unlabeled galanin (e.g., 1 $\mu\text{M})$ to a set of tubes.
- Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

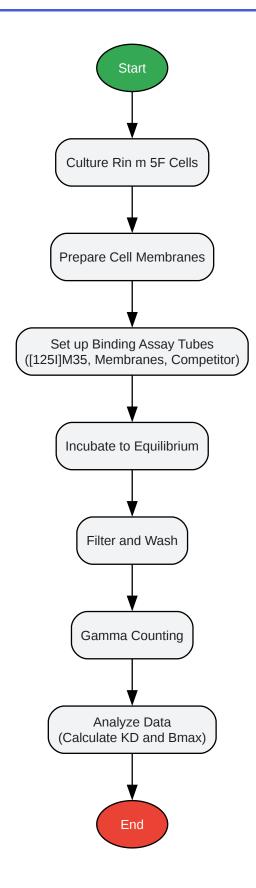
Separation and Counting:

- Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.
- Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the data using non-linear regression analysis (e.g., Scatchard or Cheng-Prusoff equations) to determine KD and Bmax values.





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Workflow for a Radioligand Binding Assay with M35 Peptide.



Functional Assay for cAMP Measurement

This protocol describes how to assess the functional impact of M35 on cAMP production.

- Cell Culture and Treatment:
 - Seed Rin m 5F cells in multi-well plates and grow to near confluency.
 - Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
 - Treat cells with varying concentrations of M35, either alone or in combination with a fixed concentration of galanin.
 - Include a control group treated with a cAMP-stimulating agent, such as forskolin.
- Cell Lysis and cAMP Quantification:
 - After the treatment period (e.g., 15-30 minutes), lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
 - Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using known concentrations of cAMP.
 - Determine the cAMP concentration in each sample by interpolating from the standard curve.
 - Plot the cAMP levels against the concentration of M35 to determine its dose-response effect (both agonistic and antagonistic).

This guide provides a foundational understanding of the M35 TFA chimeric peptide. Further research and application of this versatile molecule will continue to elucidate the complex roles of the galaninergic system in health and disease.



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